Stereochemical Configuration Dictates Downstream Drug Candidate Identity: (R) → Iclepertin vs. (S) → Bitopertin
The (R)-configuration at the α-carbon of the trifluoroisopropoxy group in CAS 845616-83-3 is structurally mandated for the synthesis of BI 425809 (Iclepertin, Boehringer Ingelheim), while the (S)-enantiomer (CAS 845616-82-2) is structurally mandated for Bitopertin (RG1678, Roche) [1][2]. The final APIs differ in their core scaffold: Iclepertin contains a 3-azabicyclo[3.1.0]hexane-isoxazole moiety (MW 512.4), whereas Bitopertin incorporates a 3-fluoro-5-trifluoromethylpyridine-piperazine moiety (MW 543.46) [1][3]. These are not interchangeable drug substances and target distinct clinical indications (CIAS vs. schizophrenia negative symptoms/EPP) with different clinical trial outcomes [4].
| Evidence Dimension | Stereochemical configuration → final API identity |
|---|---|
| Target Compound Data | CAS 845616-83-3 ((R)-enantiomer) → BI 425809 (Iclepertin), Boehringer Ingelheim |
| Comparator Or Baseline | CAS 845616-82-2 ((S)-enantiomer) → Bitopertin (RG1678), Roche |
| Quantified Difference | Structurally non-interchangeable; distinct core scaffolds (MW 512.4 vs. 543.46) and clinical programs |
| Conditions | Verified by published synthetic routes, stable isotope labeling studies, and clinical trial registrations |
Why This Matters
Procuring the (R)-enantiomer (CAS 845616-83-3) is mandatory for any synthetic program targeting BI 425809 or its derivatives; the (S)-enantiomer cannot substitute without a complete redesign of the synthetic route.
- [1] Frutos R, Tampone TG, Mulder J, et al. Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). Organic Process Research & Development, 2023, 27(3), 505–512. DOI: 10.1021/acs.oprd.2c00373. View Source
- [2] Pinard E, Alanine A, Alberati D, et al. Selective GlyT1 Inhibitors: Discovery of RG1678. Journal of Medicinal Chemistry, 2010, 53(12), 4603–4614. DOI: 10.1021/jm100210p. View Source
- [3] Müller M, Kuenzer H, et al. Stable isotope synthesis of Iclepertin (BI 425809) and its major metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 2023. BI 425809 consists of 5-methylsulfonyl-2-[(1R)-2,2,2-trifluoro-1-methyl-ethoxy]benzoic acid. View Source
- [4] Rosenbrock H, Desch M, Wunderlich G. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for CIAS. European Archives of Psychiatry and Clinical Neuroscience, 2023. View Source
